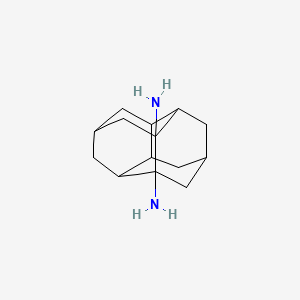

rac-1,2-Diaminodiamantane

説明

特性

IUPAC Name |

pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-13-5-7-1-9-10-2-8(4-11(9)13)6-14(13,16)12(10)3-7/h7-12H,1-6,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBBDKCJTHNOIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3C4C1C5CC(C4)CC3(C5(C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereocontrol for 1,2 Diaminodiamantane

Racemic Synthesis Pathways for 1,2-Disubstituted Diamantanes

The initial goal in many synthetic campaigns is the preparation of the racemic mixture of the target molecule, which can then be subjected to resolution or used as a reference.

The functionalization of the diamantane skeleton is complicated by its high stability and the multiple C-H bonds with differing reactivity. uiowa.edu Early methods focused on functionalizing the more reactive tertiary bridgehead positions. rsc.org For instance, chlorination using aluminum chloride-acetyl chloride can yield a mix of 1- and 4-chlorodiamantane. rsc.org

Achieving vicinal (1,2-) disubstitution on the rigid adamantane (B196018) or diamantane framework is a significant challenge. mdpi.com Unlike flexible acyclic or monocyclic systems, the rigid cage structure limits the available reaction conformations. Therefore, direct C-H functionalization at two adjacent positions is difficult to control. More often, the synthesis of 1,2-disubstituted derivatives relies on building the cage structure with the functional groups already in place or through cage expansion/contraction reactions. mdpi.comresearchgate.net

Several strategies exist for introducing amino groups onto the diamantane framework. Direct amination of the diamondoid cage can be achieved through various methods. For example, the amidation of diamantane with nitriles can be catalyzed by systems like Mo(CO)₆. researchgate.net Another approach involves intramolecular C-H amination via nitrene insertion, which has been demonstrated on diamantane derivatives. rsc.org In this method, a ketone derivative of diamantane is converted to a cyanohydrin and then to a carbonazidate, which upon thermal activation, inserts a nitrene into an adjacent C-H bond to form a cyclic carbamate, a precursor to the amino group. rsc.org

More advanced and powerful methods involve the strategic reconstruction of the polycyclic skeleton. A notable strategy, termed "skeletal editing," allows for the selective replacement of a methylene (B1212753) group within the diamondoid framework with a heteroatom, such as nitrogen. uni-giessen.deresearchgate.net This process involves key steps like two successive retro-Barbier fragmentations followed by a cage reconstruction in the presence of a nitrogen-containing dopant. uni-giessen.deresearchgate.net Similarly, syntheses starting from precursors like ketoolefins or those involving reactions like the Ritter reaction on suitable precursors can be designed to construct the cage with the desired 1,2-diamine functionality. mdpi.com The conversion of a 1,2-dione precursor to a dioxime, followed by hydrogenation, is another viable pathway to vicinal diamines. researchgate.net

Enantioselective Preparation and Resolution of 1,2-Diaminodiamantane

As 1,2-diaminodiamantane is a chiral molecule, obtaining enantiomerically pure forms is crucial for its application in asymmetric catalysis and as pharmaceutical building blocks. uni-giessen.desigmaaldrich.com This can be achieved either by separating the enantiomers from a racemic mixture (resolution) or by synthesizing a single enantiomer selectively (asymmetric synthesis).

A classic and highly effective method for separating enantiomers is through the formation of diastereomeric salts. libretexts.orgnih.gov This technique involves reacting the racemic diamine, which is basic, with an enantiomerically pure chiral acid. This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org

This difference allows for their separation by fractional crystallization. nih.gov A pertinent example is the resolution of racemic 1,2-diaminoadamantane, a close structural analog of 1,2-diaminodiamantane. researchgate.net In this case, the racemic diamine was successfully resolved using L-tartaric acid, which allowed for the isolation of the individual enantiomers after crystallization and subsequent treatment to release the free amine. researchgate.net This approach is broadly applicable to chiral amines, including diamantane diamines.

Table 1: Process of Diastereomeric Resolution for Diamantane Diamines

| Step | Description | Reagent Example | Outcome |

| 1. Salt Formation | The racemic diamine is reacted with a single enantiomer of a chiral acid. | (+)-Tartaric Acid | A mixture of two diastereomeric salts: (R,R)-diamine-(+)-tartrate and (S,S)-diamine-(+)-tartrate. |

| 2. Separation | The diastereomeric salts are separated based on differences in solubility through fractional crystallization. | Selective Solvent | Isolation of one less-soluble diastereomeric salt as crystals. |

| 3. Liberation | The separated diastereomeric salt is treated with a strong base to neutralize the chiral acid and liberate the pure enantiomer of the diamine. | Potassium Hydroxide (KOH) | Enantiomerically pure (e.g., S,S)-1,2-diaminodiamantane. |

A modern and elegant approach to asymmetric synthesis is biocatalytic desymmetrization. rsc.orgmdpi.com This method starts with a prochiral meso-diamine precursor, a symmetrical molecule that contains two identical, enantiotopic amino groups. An enzyme, typically a lipase, is used to selectively catalyze a reaction (e.g., acylation) on only one of the two amino groups. preprints.orgresearchgate.netnih.gov This selective transformation breaks the symmetry of the meso compound, creating a chiral, enantioenriched product. researchgate.net

Lipases such as Lipase from Candida antarctica B (CAL-B) have proven effective in the enantioselective alkoxycarbonylation of meso-1,2-disubstituted-1,2-diaminoethanes using acyl donors like diallyl carbonate. mdpi.compreprints.org By carefully selecting the enzyme, solvent, and reaction conditions, high conversions and excellent enantiomeric excesses can be achieved. researchgate.netnih.gov This strategy offers a green and highly selective alternative to traditional chemical methods for producing optically active diamines. researchgate.net

Table 2: Key Components in Biocatalytic Desymmetrization of Meso-Diamine Precursors

| Component | Example | Role | Reference |

| Enzyme | Lipase from Candida antarctica B (CAL-B) | Chiral catalyst that selectively reacts with one of two enantiotopic amino groups. | mdpi.compreprints.org |

| Substrate | Prochiral meso-diamine | A symmetrical starting material with two identical amino groups. | researchgate.net |

| Acyl Donor | Diallyl Carbonate (DAC) | Reagent that provides the protecting group (e.g., carbamate) for the amination reaction. | mdpi.comnih.gov |

| Product | Mono-N-carbamate-protected diamine | An enantioenriched, chiral intermediate. | researchgate.net |

Directly synthesizing a single enantiomer of a chiral molecule, known as asymmetric synthesis, is often the most efficient approach. Recent research has led to the discovery of a direct synthetic route to previously inaccessible chiral 1,2-diaminodiamantane. uni-giessen.de Such breakthroughs are critical for enabling the use of these compounds as specialized ligands, for example, in potent anticancer platinum complexes. uni-giessen.de

General strategies for the asymmetric synthesis of vicinal diamines often employ transition metal catalysis. nih.govrsc.org For instance, sequential palladium- and rhodium-catalyzed reactions can be used to construct polyfunctionalized diamines in an enantioselective manner. nih.gov Other innovative methods include the rhodium-catalyzed hydroamination of allylic amines nih.gov and a novel asymmetric homocoupling of imines facilitated by a chiral diboron (B99234) template, which proceeds through a preprints.orgpreprints.org-sigmatropic rearrangement. rsc.org These state-of-the-art methodologies provide a powerful toolkit that could be adapted for the enantioselective synthesis of 1,2-diaminodiamantane and its derivatives.

Derivatization of the Diaminodiamantane Scaffold

The vicinal amino groups of the 1,2-diaminodiamantane scaffold provide reactive sites for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. The rigid, bulky, and chiral nature of the diamantane backbone makes these derivatives attractive for applications in coordination chemistry and materials science. Research has primarily focused on creating metal complexes and heterocyclic compounds.

A significant area of derivatization involves the use of enantiopure 1,2-diaminodiamantane as a chiral ligand for the preparation of platinum(II) complexes. rsc.org These complexes are of interest due to the established role of platinum-based agents in therapeutic applications. The synthesis of these derivatives typically involves reacting the pure (R,R) or (S,S) enantiomers of 1,2-diaminodiamantane with a platinum salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or potassium bis(oxalato)platinate(II) (K₂[Pt(ox)₂]). rsc.org

For instance, the reaction of the respective 1,2-diaminodiamantane enantiomers with K₂PtCl₄ yields the corresponding dichloride platinum(II) complexes. rsc.org Similarly, reaction with K₂[Pt(ox)₂] produces the oxalate (B1200264) complexes. These reactions demonstrate the function of 1,2-diaminodiamantane as a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms. rsc.org The resulting complexes benefit from the bulky and lipophilic properties of the diamantane cage. rsc.org

Another documented derivatization is the reaction of racemic 1,2-diaminodiamantane with carbon disulfide. This reaction leads to the formation of a heterocyclic compound, specifically (S)-octahydro-3a,7:5,9-dimethanocycloocta[d]imidazole-2(3H)-thione, after resolution of the racemate. researchgate.net This demonstrates the utility of the diamine in constructing more complex ring systems fused to the diamondoid framework.

The table below summarizes key research findings on the derivatization of the 1,2-diaminodiamantane scaffold.

| Starting Material | Reagents | Product | Research Findings | Reference |

| (R,R)-1,2-Diaminodiamantane | K₂PtCl₄ | Dichloro[(R,R)-1,2-diaminodiamantane]platinum(II) | Synthesis of a chiral, bulky platinum complex. The complex has higher solubility compared to the oxalate analogue and shows notable cytotoxicity in cancer cell lines. | rsc.org |

| (S,S)-1,2-Diaminodiamantane | K₂PtCl₄ | Dichloro[(S,S)-1,2-diaminodiamantane]platinum(II) | Synthesis of the enantiomeric platinum complex. The (S,S) enantiomer shows lower or similar activity compared to cisplatin (B142131) in tested cell lines. | rsc.org |

| (R,R)-1,2-Diaminodiamantane | K₂[Pt(ox)₂]·2H₂O | Oxalato[(R,R)-1,2-diaminodiamantane]platinum(II) | The resulting oxalate complex was found to have extremely low solubility, which limited its use in further activity studies. | rsc.org |

| (S,S)-1,2-Diaminodiamantane | K₂[Pt(ox)₂]·2H₂O | Oxalato[(S,S)-1,2-diaminodiamantane]platinum(II) | Similar to its enantiomer, this oxalate complex exhibited very low solubility. | rsc.org |

| rac-1,2-Diaminodiamantane | Carbon Disulfide (CS₂) | (S)-Octahydro-3a,7:5,9-dimethanocycloocta[d]imidazole-2(3H)-thione | The reaction forms a fused heterocyclic thione structure. The (S)-enantiomer was obtained with a high enantiomeric excess (96%) after resolution. | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies of Diaminodiamantane and its Molecular Adducts

X-ray crystallography provides unambiguous proof of molecular structure, including absolute configuration for chiral molecules. The solid-state structure of the (S,S)-1,2-diaminodiamantane enantiomer, as its dihydrochloride (B599025) salt, has been determined by single-crystal X-ray diffraction. universiteitleiden.nlrsc.org

Crystallization of (S,S)-1,2-diaminodiamantane dihydrochloride from methanol (B129727) yielded crystals suitable for X-ray analysis. universiteitleiden.nl The structure was solved in the monoclinic space group P21. rsc.org The asymmetric unit of the crystal lattice contains the (S,S)-1,2-diaminodiamantane cation, two chloride anions, and a methanol molecule. rsc.org The absolute configuration of the chiral centers was definitively assigned as (S,S) through the utilization of anomalous dispersion, with a Flack parameter close to zero, indicating a high degree of enantiomeric purity. universiteitleiden.nlrsc.org

The crystal structure of a platinum complex, cis-[1,2-diaminodiamantane]dichlorideplatinum(II) ((S,S)-1), has also been elucidated. universiteitleiden.nlrsc.org This analysis reveals that the geometry of the platinum coordination sphere is influenced by the rigid and bulky diamantane ligand. universiteitleiden.nl

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C15H28Cl2N2O | rsc.org |

| Formula Weight | 323.29 | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P21 | rsc.org |

| a (Å) | 9.7449(3) | rsc.org |

| b (Å) | 8.4127(3) | rsc.org |

| c (Å) | 9.7717(3) | rsc.org |

| β (°) | 92.4679(15) | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For rac-1,2-diaminodiamantane and its derivatives, ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and purity. rsc.orgwikipedia.org

While detailed NMR data for the free this compound is not extensively reported in the reviewed literature, the spectra of its platinum(II) complexes, such as cis-[1,2-diaminodiamantane]dichlorideplatinum(II), provide valuable insights. rsc.org The ¹H NMR spectrum of this complex shows a complex multiplet for the amino protons (NH₂) between δ 5.18 and 4.84 ppm. The protons of the diamantane cage appear as a series of multiplets in the region of δ 1.35 to 2.78 ppm. rsc.org

The ¹³C NMR spectrum of the platinum complex displays distinct signals for the carbon atoms of the diamantane framework. Key signals are observed at δ 64.5 (quaternary carbon), 43.5 (CH), 40.2 (CH), 38.2 (CH₂), 38.0 (CH₂), 31.7 (CH₂), and 28.8 (CH). rsc.org The number and chemical shifts of these signals are consistent with the C₂ symmetry of the 1,2-disubstituted diamantane cage.

| Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| ¹H | 5.18 – 4.84 (m, 4H, NH₂), 2.78 – 1.35 (m, 18H, diamantane-H) | rsc.org |

| ¹³C | 64.5 (C), 43.5 (CH), 40.2 (CH), 38.2 (CH₂), 38.0 (CH₂), 31.7 (CH₂), 28.8 (CH) | rsc.org |

| ¹⁹⁵Pt | -2251 | rsc.org |

Analysis of Conformational Dynamics and Steric Effects Imposed by the Diamantane Cage

The diamantane cage is a rigid, conformationally locked system. This inherent rigidity significantly restricts the conformational freedom of substituents. In 1,2-diaminodiamantane, the two amino groups are held in a fixed spatial orientation relative to each other. This is in stark contrast to more flexible acyclic or monocyclic diamines where rotation around carbon-carbon bonds allows for multiple conformations. nih.gov

Studies on related disubstituted adamantanes and diamantanes have shown that the rigid cage structure can lead to unusual steric interactions. researchgate.netnih.gov In this compound, the proximity of the two amino groups on the rigid framework is a defining structural characteristic that dictates its chemical behavior and potential applications as a chiral building block or ligand. researchgate.net

Coordination Chemistry of 1,2 Diaminodiamantane As a Chiral Ligand

Ligand Design Principles Incorporating the Rigid Diamantane Scaffold

The design of chiral ligands is a cornerstone of asymmetric catalysis and the development of stereospecific therapeutic agents. The primary goal is to create a well-defined chiral environment around a metal center to influence the stereochemical outcome of a reaction or a biological interaction. The incorporation of a rigid polycyclic scaffold, such as the diamondoid cage of diamantane, into a ligand's structure is a deliberate design strategy to achieve this.

The 1,2-diaminodiamantane ligand leverages the inherent properties of its diamantane backbone:

Rigidity: Unlike flexible alkyl chains, the diamantane cage is exceptionally rigid. This rigidity minimizes the number of possible conformations the chelate ring can adopt upon coordination to a metal. This pre-organization reduces the entropic penalty of binding and results in a more defined and predictable geometry of the final metal complex.

Bulk and Lipophilicity: The diamondoid structure is bulky and lipophilic. nih.gov This steric hindrance can protect the metal center, influence the approach of substrates or interacting biomolecules, and modify the solubility and transport properties of the complex.

Inherent Chirality: The 1,2-substitution pattern on the diamantane framework creates a chiral molecule. The enantiomers, typically the (R,R) and (S,S) forms, provide a fixed chiral environment that is directly transmitted to the coordination sphere of the metal. universiteitleiden.nl This is a key principle in designing chiral-at-metal complexes or influencing the stereoselectivity of their reactions. researchgate.net

By combining a rigid, bulky, and chiral scaffold with the coordinating amino groups, 1,2-diaminodiamantane is designed to impose significant steric and geometric constraints on the resulting metal complexes, making it a promising ligand for applications where stereochemistry is critical.

Formation of Metal Complexes with Transition Metals

The vicinal diamine functionality of 1,2-diaminodiamantane makes it an excellent bidentate ligand for a variety of transition metals, forming stable five-membered chelate rings. Its coordination behavior has been notably explored with platinum(II), a metal ion of significant interest in the development of anticancer agents.

The synthesis of platinum(II) complexes with 1,2-diaminodiamantane has been successfully demonstrated using its enantiopure forms. rsc.org The general approach involves reacting the desired 1,2-diaminodiamantane enantiomer with a suitable platinum(II) precursor.

For instance, the dichloride complexes, cis-[(R,R)-1,2-diaminodiamantane]dichloridoplatinum(II) and cis-[(S,S)-1,2-diaminodiamantane]dichloridoplatinum(II), are synthesized by reacting the respective pure enantiomer of the ligand with potassium tetrachloroplatinate(II) (K₂PtCl₄) in water. universiteitleiden.nlrsc.org The reaction proceeds over several hours, resulting in the formation of a yellow precipitate. rsc.org These dichloride complexes exhibit good solubility in N,N-dimethylformamide (DMF) and can be recrystallized from a water/DMF mixture. universiteitleiden.nlrsc.org

Similarly, oxalate (B1200264) complexes can be prepared by first converting K₂PtCl₄ to K₂[Pt(ox)₂] with potassium oxalate, followed by a reaction with the 1,2-diaminodiamantane enantiomers. universiteitleiden.nl The resulting oxalate complexes are typically off-white but have been noted to have extremely low solubility in common solvents, limiting their use in some applications. universiteitleiden.nlrsc.org

The synthesized complexes are characterized using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹⁵Pt NMR, is used to confirm the structure and purity of the complexes in solution. rsc.org The definitive solid-state structure and absolute configuration are determined by single-crystal X-ray diffraction analysis. universiteitleiden.nlrsc.org

| Entry | Ligand Enantiomer | Platinum Precursor | Leaving Group | Product | Yield | Melting Point (°C) |

| 1 | (R,R/S,S)-1,2-Diaminodiamantane | K₂PtCl₄ | Chloride | cis-[Pt(1,2-diaminodiamantane)Cl₂] | 37% | 314 (dec.) |

| 2 | (R,R/S,S)-1,2-Diaminodiamantane | K₂[Pt(ox)₂] | Oxalate | [Pt(1,2-diaminodiamantane)(ox)] | Good | - |

Table 1: Synthesis of Platinum(II) Complexes with 1,2-Diaminodiamantane. universiteitleiden.nlrsc.org

The stereoelectronic properties of a metal complex, which encompass both the steric and electronic influences on its structure, are critical to its function. For diaminodiamantane chelates, the rigid diamondoid cage is the dominant factor.

X-ray crystallographic analysis of cis-[(S,S)-1,2-diaminodiamantane]dichloridoplatinum(II) reveals a square-planar geometry around the platinum(II) center, which is typical for this metal ion. universiteitleiden.nl The geometry of this complex is, in many respects, very similar to that of cisplatin (B142131) and its analogue containing the 1,2-diaminocyclohexane (DACH) ligand. universiteitleiden.nl However, the inflexible diamantane backbone imposes specific constraints. universiteitleiden.nl The N-Pt-N bite angle and the Pt-N and Pt-Cl bond lengths are comparable to related structures, but the conformation of the five-membered chelate ring is rigidly fixed by the diamondoid cage. This contrasts with the more flexible chelate ring in [PtCl₂(1,2-DACH)], which can adopt different conformations. This structural rigidity leads to a highly defined and sterically demanding environment around the platinum coordination plane.

| Parameter | (S,S)-[Pt(diaminodiamantane)Cl₂] universiteitleiden.nl | [PtCl₂(1,2-DACH)] universiteitleiden.nl | Cisplatin universiteitleiden.nl |

| Bond Length (Å) | |||

| Pt-Cl (avg.) | 2.31 | 2.31 | 2.32 |

| Pt-N (avg.) | 2.04 | 2.04 | 2.05 |

| Bond Angle (°) | |||

| N-Pt-N | 83.5 | 83.2 | - |

| Cl-Pt-Cl | 93.3 | 93.9 | 91.1 |

| N-Pt-Cl (avg.) | 91.6 | 91.4 | 94.5 |

Table 2: Comparison of Selected Bond Lengths and Angles in Platinum(II) Complexes.

Influence of Ligand Chirality on Metal Complex Geometry and Reactivity

Chirality is a fundamental paradigm in the interaction of metal complexes with biological systems. researchgate.net The specific three-dimensional arrangement of atoms can dramatically alter a molecule's biological activity. For platinum-based drugs, the chirality of the non-leaving group ligand, such as the (1R,2R)-diaminocyclohexane in the approved drug oxaliplatin, is a critical determinant of its anticancer activity and toxicity profile. researchgate.net The (S,S)-enantiomer of the DACH ligand, for example, results in a drug with lower antitumor activity. researchgate.net

The use of the enantiopure (R,R)- and (S,S)-1,2-diaminodiamantane ligands introduces a fixed element of chirality directly into the resulting platinum complexes. universiteitleiden.nl This chirality, originating from the rigid diamondoid backbone, dictates the spatial orientation of the bulky cage relative to the platinum coordination plane. This has a direct impact on how the complex can interact with other chiral molecules, such as DNA, which is the primary target for many platinum anticancer drugs.

Catalytic Applications of 1,2 Diaminodiamantane Derivatives

Chiral Organocatalysis Utilizing Diamantane Amine Scaffolds

While the field of chiral organocatalysis has been dominated by more conventional amine scaffolds, the unique structural characteristics of 1,2-diaminodiamantane present a compelling case for its exploration in this domain. The synthesis of enantiomerically pure (S)-1,2-diaminoadamantane has been successfully achieved through the resolution of the racemic mixture using L-tartaric acid, paving the way for the development of chiral organocatalysts derived from this scaffold. researchgate.net

The development of N-donor ligands from (S)-1,2-diaminoadamantane highlights the potential for these compounds to act as effective organocatalysts. researchgate.net The presence of two vicinal amino groups on the rigid diamantane framework allows for the creation of a well-defined chiral environment, which is a critical factor for achieving high stereoselectivity in organocatalytic reactions. These scaffolds can be envisioned to participate in a variety of organocatalytic transformations, including but not limited to, Michael additions, aldol (B89426) reactions, and Mannich reactions, where the diamine can activate substrates through the formation of chiral enamines or iminium ions.

The inherent rigidity of the diamantane backbone is expected to restrict the conformational flexibility of the catalyst, leading to a more organized transition state and potentially higher enantioselectivity. Further research in this area is focused on the synthesis of a broader range of N-substituted 1,2-diaminodiamantane derivatives and the evaluation of their catalytic efficacy in various asymmetric organic transformations.

Transition Metal Catalysis with Diaminodiamantane-Based Ligands

The C2-symmetric nature of chiral 1,2-diaminodiamantane makes it an excellent ligand for the formation of stable chelate complexes with a variety of transition metals. These complexes have shown considerable promise in mediating enantioselective catalytic reactions.

Enantioselective Transformations (e.g., C-C and C-N Bond Formations)

Derivatives of (S)-1,2-diaminoadamantane have been successfully employed as ligands in transition metal-catalyzed reactions, demonstrating their potential in facilitating key bond-forming transformations. Specifically, the catalytic activity of copper(II), manganese(III), and nickel(II) complexes bearing ligands derived from (S)-1,2-diaminoadamantane has been investigated in several model reactions. researchgate.net

These complexes have been shown to be active in the Henry reaction, a classic carbon-carbon bond-forming reaction. The chiral environment provided by the diaminodiamantane ligand allows for the enantioselective addition of a nitroalkane to an aldehyde, yielding valuable chiral β-nitro alcohols. Furthermore, these catalysts have demonstrated efficacy in the Michael reaction, another important method for C-C bond formation, by promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds in a stereocontrolled manner. researchgate.net

In the realm of carbon-heteroatom bond formation, these diaminodiamantane-metal complexes have been applied to the epoxidation of olefins. This transformation, which forms a C-O bond, is crucial for the synthesis of a wide range of biologically active molecules and synthetic intermediates. The use of a chiral diaminodiamantane-based catalyst allows for the enantioselective synthesis of epoxides from prochiral alkenes. researchgate.net

The following interactive data table summarizes the catalytic performance of (S)-1,2-diaminodiamantane-metal complexes in these model reactions.

| Metal Center | Reaction Type | Substrate Scope | Enantioselectivity (ee) | Reference |

| Cu(II) | Henry Reaction | Aldehydes, Nitroalkanes | Moderate to Good | researchgate.net |

| Mn(III) | Michael Reaction | α,β-Unsaturated Carbonyls | Moderate to Good | researchgate.net |

| Ni(II) | Epoxidation | Olefins | Moderate to Good | researchgate.net |

While not a C-C or C-N bond-forming catalytic cycle in the traditional sense, the synthesis of platinum(II) complexes with hindered, chiral 1,2-diaminodiamantane for antiproliferative applications further underscores the utility of this ligand scaffold in coordinating with transition metals. rsc.org This research demonstrates the formation of stable metal complexes and provides insights into the steric and electronic properties of these ligands, which are valuable for the broader field of catalysis. rsc.org

Rational Catalyst Design and Structure-Activity Relationships

The systematic study of metal complexes with ligands derived from (S)-1,2-diaminoadamantane provides a foundation for rational catalyst design and the establishment of structure-activity relationships. By varying the metal center (Cu, Mn, Ni), researchers can tune the Lewis acidity and redox potential of the catalyst, thereby influencing its reactivity and selectivity in different transformations. researchgate.net

The observed catalytic activity in the Henry, Michael, and epoxidation reactions suggests that the rigid diamantane backbone effectively transmits chiral information from the ligand to the active site of the catalyst. The steric bulk of the diaminodiamantane ligand can also play a crucial role in dictating the approach of the substrates to the metal center, thereby influencing the stereochemical outcome of the reaction.

Further investigations into the synthesis of a wider array of N-substituted 1,2-diaminodiamantane ligands will allow for a more detailed exploration of structure-activity relationships. By systematically modifying the substituents on the nitrogen atoms, it is possible to fine-tune the electronic and steric properties of the ligand. This, in turn, can be correlated with the catalytic performance (yield, enantioselectivity) in specific reactions. Such studies, combining experimental results with computational modeling, will be instrumental in the rational design of next-generation catalysts based on the diaminodiamantane scaffold for a broader range of enantioselective transformations.

Applications in Advanced Materials and Supramolecular Assemblies

Incorporation into High-Performance Polymers and Resins

While specific examples of the incorporation of rac-1,2-Diaminodiamantane into commercially available high-performance polymers and resins are not extensively documented in publicly available literature, its bifunctional nature as a diamine suggests significant potential in these areas. The rigid and bulky diamantane core is expected to impart enhanced thermal stability, mechanical strength, and dimensional stability to polymers.

Potential applications as a monomer in polymerization reactions include its use in the synthesis of polyamides. The reaction of a diamine with a diacid or its derivative is a fundamental process in the creation of polyamides, a class of polymers known for their excellent mechanical properties and thermal resistance. The incorporation of the diamantane unit into the polymer backbone could lead to materials with exceptionally high glass transition temperatures and improved modulus, making them suitable for demanding applications in the aerospace and automotive industries.

Furthermore, as a diamine, this compound could serve as a curing agent for epoxy resins. The amino groups can react with the epoxide rings of the resin to form a cross-linked, thermosetting polymer network. The inherent rigidity of the diamantane structure would likely contribute to a high cross-linking density, resulting in cured resins with superior hardness, chemical resistance, and thermal stability.

Role as Molecular Building Blocks in Nanotechnology and Molecular Devices

Diamondoids, the class of molecules to which diamantane belongs, are considered fundamental building blocks in the field of nanotechnology due to their precise and rigid structures. This compound, with its functional amino groups, offers specific attachment points for the construction of more complex nanostructures and molecular devices.

The self-assembly of diamondoid derivatives is a key area of interest. The directional hydrogen bonding capabilities of the amino groups in this compound can be exploited to guide the formation of ordered two- and three-dimensional arrays. These self-assembled structures could find applications in areas such as molecular electronics, sensing, and catalysis.

Moreover, the diamantane cage can serve as a rigid scaffold for the precise positioning of other functional molecules. By chemically modifying the amino groups, it is possible to attach chromophores, redox-active species, or other molecular components to create sophisticated molecular devices with tailored electronic or optical properties.

Supramolecular Host-Guest Chemistry and Self-Assembly Phenomena

The rigid and hydrophobic nature of the diamantane core makes this compound an excellent guest molecule in supramolecular host-guest chemistry. The amino groups can be protonated to form a dicationic species that engages in strong electrostatic interactions with appropriate host molecules.

One of the most remarkable aspects of diamantane derivatives is their exceptionally strong binding affinity for cucurbit[n]urils (CB[n]), a family of macrocyclic host molecules. In an aqueous environment, the protonated form of this compound is expected to form highly stable inclusion complexes with cucurbit[n]urils, particularly cucurbit researchgate.neturil (CB researchgate.net).

Research on closely related diamantane diammonium ions has demonstrated some of the highest binding affinities ever recorded for synthetic host-guest systems. For instance, the complex of a 4,9-bis(trimethylammonium)diamantane derivative with CB researchgate.net exhibits an extraordinarily high association constant (Ka) in the range of 10^17 M-1. This ultra-tight binding is attributed to a combination of factors, including the hydrophobic effect, ion-dipole interactions between the positively charged ammonium groups and the carbonyl portals of the cucurbituril, and the excellent size and shape complementarity between the host and the guest.

The table below summarizes the binding affinities of various adamantane (B196018) and diamantane derivatives with Cucurbit researchgate.neturil, highlighting the exceptional binding of diamantane-based guests.

| Guest Molecule | Binding Affinity (Ka) with CB researchgate.net (M-1) |

| 1-Adamantaneammonium | 4.2 x 10^9 |

| 1,3-Adamantanediammonium | 2.6 x 10^12 |

| 4,9-Diamantanediammonium | 1.1 x 10^15 |

| 4,9-Bis(trimethylammonium)diamantane | 7.2 x 10^17 |

This data is compiled from various studies on adamantane and diamantane derivatives to illustrate the trend in binding affinities.

The strong and specific interactions between diaminodiamantane derivatives and macrocyclic hosts like cucurbit[n]urils provide a powerful platform for the design of sophisticated molecular recognition systems. The key design principles revolve around leveraging the unique properties of the diamantane cage and the functional handles provided by the amino groups.

Shape and Size Complementarity: The rigid, well-defined structure of the diamantane core allows for highly selective recognition by hosts with complementary cavities. This principle can be used to design systems where the host will preferentially bind to the diaminodiamantane guest over other molecules.

Multivalent Interactions: The presence of two amino groups allows for the formation of two points of interaction with the host or with multiple hosts. This multivalency can lead to a significant enhancement in binding affinity and specificity, a phenomenon known as the chelate effect in supramolecular chemistry.

Directionality: The fixed positions of the amino groups on the diamantane scaffold provide a high degree of control over the directionality of intermolecular interactions. This is crucial for the construction of well-defined, ordered supramolecular assemblies. By strategically modifying the amino groups, it is possible to direct the self-assembly process to create specific architectures, such as molecular cages, chains, or networks. These designed systems have potential applications in areas like targeted drug delivery, sensing, and the development of responsive materials.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of many-body systems and to determine their optimized geometries. This method is widely applied to understand molecular properties, including bond lengths, bond angles, and electronic distribution.

Despite the utility of DFT in characterizing complex molecules, there is no specific research available in the scientific literature detailing DFT calculations performed on rac-1,2-Diaminodiamantane. Such studies would be invaluable for understanding the foundational electronic properties and the three-dimensional structure of this molecule.

Table 1: Hypothetical DFT Calculation Parameters for this compound

| Parameter | Description |

| Functional | A selection of common functionals such as B3LYP, PBE, or M06-2X would likely be employed to approximate the exchange-correlation energy. |

| Basis Set | A basis set like 6-31G(d,p) or a larger one such as aug-cc-pVTZ would be chosen to describe the atomic orbitals. |

| Solvation Model | If studying the molecule in solution, an implicit solvation model like the Polarizable Continuum Model (PCM) might be used to simulate solvent effects. |

| Properties Calculated | Key outputs would include optimized Cartesian coordinates, Mulliken or Natural Bond Orbital (NBO) charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). |

This table is illustrative of the typical parameters that would be used in such a study, but is not based on actual published data for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the dynamic behavior of molecules, including conformational changes and intermolecular interactions that drive processes like self-assembly.

A thorough search of scientific databases indicates that MD simulations specifically targeting this compound have not been reported. The application of MD to this compound could reveal important information about its behavior in different environments and its potential to form larger, organized structures through self-assembly.

Table 2: Potential MD Simulation Setup for this compound

| Parameter | Description |

| Force Field | A suitable force field, such as AMBER, CHARMM, or OPLS, would be selected to model the interatomic potentials. |

| System Setup | A simulation box would be created containing one or more this compound molecules, typically solvated in a chosen solvent like water. |

| Simulation Time | The simulation would be run for a duration sufficient to observe the desired dynamic events, ranging from nanoseconds to microseconds. |

| Analysis | Trajectories would be analyzed to understand root-mean-square deviation (RMSD), radial distribution functions (RDFs), and the formation of hydrogen bonds or other non-covalent interactions. |

This table outlines a potential simulation setup and is not based on existing research for this compound.

Prediction of Reactivity and Stereoselectivity through Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the reactivity and stereoselectivity of chemical reactions. By calculating transition state energies and reaction pathways, these methods can provide a theoretical understanding of reaction mechanisms and predict the most likely products.

Currently, there are no published studies that employ quantum chemical methods to predict the reactivity or stereoselectivity of this compound. Such investigations would be crucial for designing new synthetic routes involving this chiral diamine and for understanding its behavior in stereoselective catalysis.

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Functionalizations and Derivatives of Diaminodiamantane

The development of novel derivatives from the rac-1,2-diaminodiamantane scaffold is a primary area for future research. The two amino groups provide reactive sites for a wide range of chemical transformations, allowing for the synthesis of new molecular architectures with tailored functionalities. A key focus is the preparation of enantiomerically pure derivatives, which are crucial for applications in asymmetric synthesis and pharmaceuticals.

One significant advancement has been the use of enantiomerically pure (R,R)- and (S,S)-1,2-diaminodiamantane to synthesize chiral platinum(II) complexes. rsc.orgrsc.org These complexes, featuring either chloride or oxalate (B1200264) as ancillary ligands, have been investigated for their antiproliferative activity against cancer cell lines. rsc.orgrsc.org The bulky and lipophilic nature of the diaminodiamantane ligand is a critical feature of these derivatives. rsc.org This line of research highlights the potential of 1,2-diaminodiamantane as a viable pharmacophore in the design of new metal-based therapeutic agents. rsc.org

Future work could expand beyond platinum to other transition metals, creating a diverse library of coordination complexes for various applications. Furthermore, the amino groups can be transformed into amides, ureas, thioureas, or Schiff bases, leading to ligands with different electronic and steric properties. A novel synthetic method for preparing diaminodiamondoids from diazidodiamondoids has also been described, which could facilitate access to a wider range of diamine precursors. tandfonline.com

| Derivative Class | Specific Example(s) | Potential Application | Reference |

|---|---|---|---|

| Platinum(II) Complexes | (R,R)- and (S,S)-dichloro(1,2-diaminodiamantane)platinum(II) | Antineoplastic agents | rsc.org, rsc.org |

| Platinum(II) Complexes | (R,R)- and (S,S)-(oxalato)(1,2-diaminodiamantane)platinum(II) | Antineoplastic agents (precursor) | rsc.org, rsc.org |

| Polyamides/Polyimides | Polymers derived from 4,9-diaminodiamantane | High-temperature materials | acs.org, tandfonline.com |

| Diazides | Diazidodiamantanes | Synthetic precursors to diamines | tandfonline.com |

Exploration of New Catalytic Systems and Reaction Classes

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of metal-catalyzed reactions and as organocatalysts themselves. ua.esrsc.orgresearchgate.net The rigid C2-symmetric backbone of 1,2-diaminodiamantane makes it an excellent candidate for creating novel catalytic systems with high stereocontrol. The fixed, bulky diamondoid framework can create a well-defined chiral pocket around a metal center, influencing the trajectory of incoming substrates and leading to high enantioselectivity. rsc.org

Future research should focus on synthesizing and evaluating diaminodiamantane-based ligands in a broad spectrum of asymmetric transformations. These include, but are not limited to:

Asymmetric Hydrogenation: Developing ruthenium or rhodium complexes for the enantioselective reduction of ketones and olefins.

C-N Bond Forming Reactions: Utilizing diaminodiamantane derivatives in catalytic systems for reactions such as the ring-opening of meso-aziridines and hydroamination of alkenes. ua.es

C-C Bond Forming Reactions: Exploring applications in aza-Mannich and aza-Henry reactions. ua.esresearchgate.net

Organocatalysis: Investigating the use of protonated or derivatized diaminodiamantanes as chiral Brønsted acid or hydrogen-bond donor catalysts.

The design of biomimetic catalysts that can function in environmentally benign solvents like water is another exciting frontier. chemrxiv.org The unique lipophilicity and rigidity of the diaminodiamantane scaffold could be leveraged to create catalysts that are both highly active and selective in aqueous media.

Design of Advanced Materials with Tailored Diamantane-Based Properties

The incorporation of the rigid and thermally stable diamantane cage into polymers and other materials can impart exceptional properties. researchgate.net Research has demonstrated that polymers based on diamantane exhibit high thermal stability and can be used to create high-temperature thermosetting resins. acs.org Specifically, polyamides and polyimides derived from diaminodiamantane isomers (e.g., 4,9-diaminodiamantane) have been synthesized and characterized, showing promise for applications requiring robust materials. tandfonline.comacs.org

Future work in this area will involve using this compound as a monomer or cross-linking agent to create novel polymers. The specific geometry of the 1,2-diamine could lead to polymers with unique chain conformations and packing arrangements, influencing their mechanical, thermal, and optical properties. For instance, the chirality of the monomer unit could be used to synthesize helical polymers with chiroptical properties.

Beyond polymers, functionalized diamondoids are being explored as building blocks for nanoelectronics and materials with tailored optical properties. mdpi.comacs.orguni-giessen.de Functionalization can alter the electronic structure of the diamondoid cage, tuning its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.orgdesy.deaip.org Derivatives of 1,2-diaminodiamantane could be used to create self-assembled monolayers on surfaces or to construct metal-organic frameworks (MOFs) with unique topologies and functions.

| Material Type | Diamantane Precursor | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| Polyimides | 4,9-Diaminodiamantane | High thermal stability | Aerospace, electronics | acs.org, tandfonline.com |

| Polyamides | 4,9-bis[4-(4-aminophenoxy)phenyl]diamantane | Toughness, high-temperature resistance | Advanced composites | acs.org |

| Thermoset Resins | Diethynyldiamantanes | Superior thermooxidative stability compared to adamantane (B196018) analogs | High-performance coatings | acs.org |

| Fluorescent Nanomaterials | Functionalized Diamondoids | Tunable optical gap, fluorescence | Bioimaging, optoelectronics | acs.org |

Fundamental Mechanistic Studies of Chiral Recognition and Reactivity

Understanding the fundamental principles of how chiral molecules interact is crucial for designing effective chiral selectors, catalysts, and drugs. nih.govnih.gov The well-defined and rigid structure of 1,2-diaminodiamantane makes it an ideal model system for studying the mechanisms of chiral recognition. rsc.org Unlike flexible molecules, its conformational rigidity simplifies the analysis of intermolecular interactions, allowing for a clearer correlation between structure and recognition events.

Future research should employ a combination of experimental techniques (e.g., NMR spectroscopy, calorimetry, X-ray crystallography) and computational modeling to investigate how enantiomers of 1,2-diaminodiamantane and its derivatives interact with other chiral molecules. scholaris.ca Such studies can elucidate the roles of hydrogen bonding, van der Waals forces, and steric repulsion in achieving enantioselective recognition. researchgate.net

A particularly relevant area is the study of its interaction with biological macromolecules. Research on chiral 1,2-diaminodiamantane platinum complexes has shown that they bind to nucleotides like guanosine (B1672433) monophosphate (GMP) at rates comparable to or faster than cisplatin (B142131), despite their increased steric bulk. rsc.org It has been proposed that the conformationally rigid ligand may hinder DNA repair mechanisms, potentially increasing the efficacy of the drug. rsc.org Detailed mechanistic studies are needed to probe these platinum-DNA adducts and understand how the chirality and steric profile of the diaminodiamantane ligand influence the kinetics and thermodynamics of DNA binding and subsequent cellular responses. These fundamental insights are critical for the rational design of the next generation of catalysts, separation media, and therapeutic agents based on the diaminodiamantane scaffold.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for rac-1,2-Diaminodiamantane, and how can its purity be validated?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of the corresponding diamantane dinitrile precursor under high-pressure H₂ (5–10 atm) using palladium-on-carbon (Pd/C) or Raney nickel catalysts. Post-synthesis, purification involves recrystallization in ethanol/water mixtures. Purity validation requires a combination of techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and detect residual solvents.

- X-ray diffraction (XRD) for crystalline phase identification .

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

Q. What are the critical physicochemical properties of rac-1,2-Diaminodiamantane relevant to experimental handling?

- Methodological Answer : Key properties include:

- Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or dichloromethane.

- Stability : Hygroscopic in nature; store under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Thermal decomposition : Observed at >250°C via thermogravimetric analysis (TGA).

- Basicity : pKa values (~9.5 for NH₂ groups) determined by potentiometric titration .

Advanced Research Questions

Q. How can enantiomeric resolution of rac-1,2-Diaminodiamantane be achieved for chiral catalysis studies?

- Methodological Answer : Enantioselective separation involves:

- Chiral stationary-phase HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases.

- Kinetic resolution using enantioselective enzymes (e.g., lipases) in biphasic systems (water/organic solvent).

- Circular dichroism (CD) spectroscopy to confirm enantiopurity post-separation. Comparative studies with (1R,2R)-cyclohexane-1,2-diamine derivatives highlight steric hindrance challenges in diamantane systems .

Q. What experimental design strategies optimize reaction conditions for rac-1,2-Diaminodiamantane in asymmetric catalysis?

- Methodological Answer : Use factorial design to screen variables (temperature, catalyst loading, solvent polarity):

- Full factorial design : 2³ matrix (8 experiments) to identify main effects and interactions.

- Response surface methodology (RSM) for non-linear optimization of yield/enantiomeric excess (ee).

- Orthogonal arrays (Taguchi method) reduce experimental runs while maximizing data robustness. Computational modeling (DFT) aids in predicting transition states for mechanistic validation .

Q. How should researchers address contradictions in reported catalytic efficiencies of rac-1,2-Diaminodiamantane derivatives?

- Methodological Answer : Discrepancies often arise from:

- Reaction parameter variability : Standardize protocols (e.g., solvent purity, stirring rate).

- Characterization inconsistencies : Cross-validate using multiple techniques (e.g., GC-MS for product distribution, ICP-OES for catalyst leaching).

- Statistical meta-analysis : Pool data from heterogeneous studies to identify confounding variables (e.g., atmospheric moisture ingress) .

Data Analysis and Reporting

Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) in rac-1,2-Diaminodiamantane derivatives?

- Methodological Answer :

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with catalytic turnover.

- Principal component analysis (PCA) to reduce dimensionality in large SAR datasets.

- Bayesian inference for uncertainty quantification in predictive models. Raw data should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with metadata tagging .

Q. How can computational tools enhance mechanistic studies of rac-1,2-Diaminodiamantane in host-guest chemistry?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate guest binding kinetics in diamantane cavities.

- Density functional theory (DFT) : Calculate binding energies and transition states (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Machine learning (ML) : Train models on existing host-guest datasets to predict new interactions .

Safety and Compliance

Q. What safety protocols are critical for handling rac-1,2-Diaminodiamantane in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions due to amine volatility.

- Waste disposal : Neutralize acidic/basic residues before aqueous disposal. Document all procedures per institutional Chemical Hygiene Plans .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。